

An In-depth Technical Guide on the Stereochemistry of (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-3-Hydroxytetrahydrofuran

Cat. No.: B049341

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Hydroxytetrahydrofuran is a pivotal chiral building block in modern medicinal chemistry, celebrated for its role in the synthesis of numerous pharmaceuticals, including the SGLT2 inhibitor Empagliflozin and various HIV protease inhibitors. This technical guide provides a comprehensive overview of its stereochemistry, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its significant applications in drug development, offering a critical resource for researchers in organic synthesis and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

(R)-(-)-3-Hydroxytetrahydrofuran is a colorless to light yellow liquid at room temperature. Its chirality, centered at the C3 position of the tetrahydrofuran ring, is fundamental to its utility in asymmetric synthesis.

Physical Properties

The key physical properties of **(R)-(-)-3-Hydroxytetrahydrofuran** are summarized in the table below, providing a baseline for its handling and characterization.

Property	Value	Reference(s)
CAS Number	86087-24-3	[1] [2]
Molecular Formula	C4H8O2	[1] [3]
Molecular Weight	88.11 g/mol	[1] [3]
Appearance	Colorless to light yellow liquid	[4] [5]
Boiling Point	181 °C (lit.)	[1] [6]
80 °C / 15 mmHg (lit.)	[1] [4]	
Density	1.097 g/mL at 25 °C (lit.)	[1] [6]
Refractive Index (n _{20/D})	1.45 (lit.)	[1] [6]
Optical Rotation ([α] _{20/D})	-18° (c = 2.4 in methanol)	[1] [6]

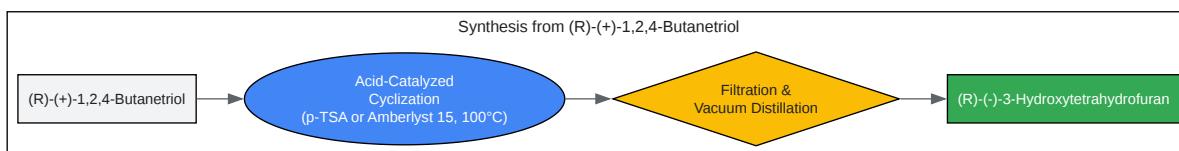
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **(R)-(-)-3-Hydroxytetrahydrofuran**.

Spectroscopy	Data	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 4.46 (m, 1H), 4.04 (m, 1H), 3.95 (m, 1H), 3.82 (m, 1H), 3.77 (m, 1H), 3.71 (m, 1H), 2.05 (m, 1H), 1.90 (m, 1H)	[7]
¹³ C NMR	Data not explicitly found in search results.	
Mass Spectrometry (MS)	Molecular Ion (m/z): 88. Key fragments: 70, 58, 57, 45, 43, 31.	[7][8]
Infrared (IR)	Characteristic peaks for O-H and C-O stretching are expected but specific data was not found in the search results.	

Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran

The enantiomerically pure synthesis of **(R)-(-)-3-Hydroxytetrahydrofuran** is a key step in its utilization. Two primary synthetic routes from commercially available chiral precursors are detailed below.


Synthesis from (R)-(+)-1,2,4-Butanetriol

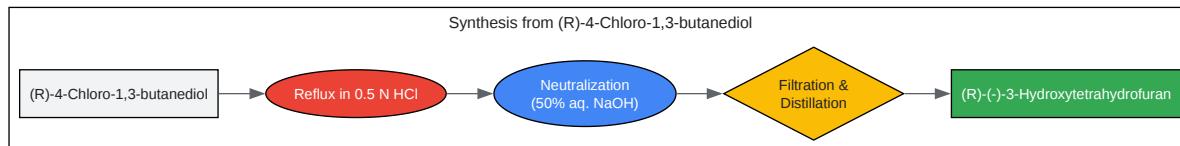
A straightforward and high-yielding method involves the acid-catalyzed cyclization of (R)-(+)-1,2,4-Butanetriol.

Experimental Protocol:

- A solution of (R)-(+)-1,2,4-butanetriol (1 equivalent) in a suitable solvent such as 1,4-dioxane is prepared.[1][2]
- A strong acid catalyst, for instance, a catalytic amount of p-toluenesulfonic acid or a strong acid ion-exchange resin (e.g., Amberlyst 15), is introduced to the solution.[2][9]

- The reaction mixture is heated to 100 °C and stirred for a duration of 20 hours under atmospheric pressure.[2]
- Upon completion, the catalyst is removed by filtration.
- The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield **(R)-(-)-3-Hydroxytetrahydrofuran**.[4]

[Click to download full resolution via product page](#)


Figure 1. Workflow for the synthesis of **(R)-(-)-3-Hydroxytetrahydrofuran** from **(R)-(+)-1,2,4-Butanetriol**.

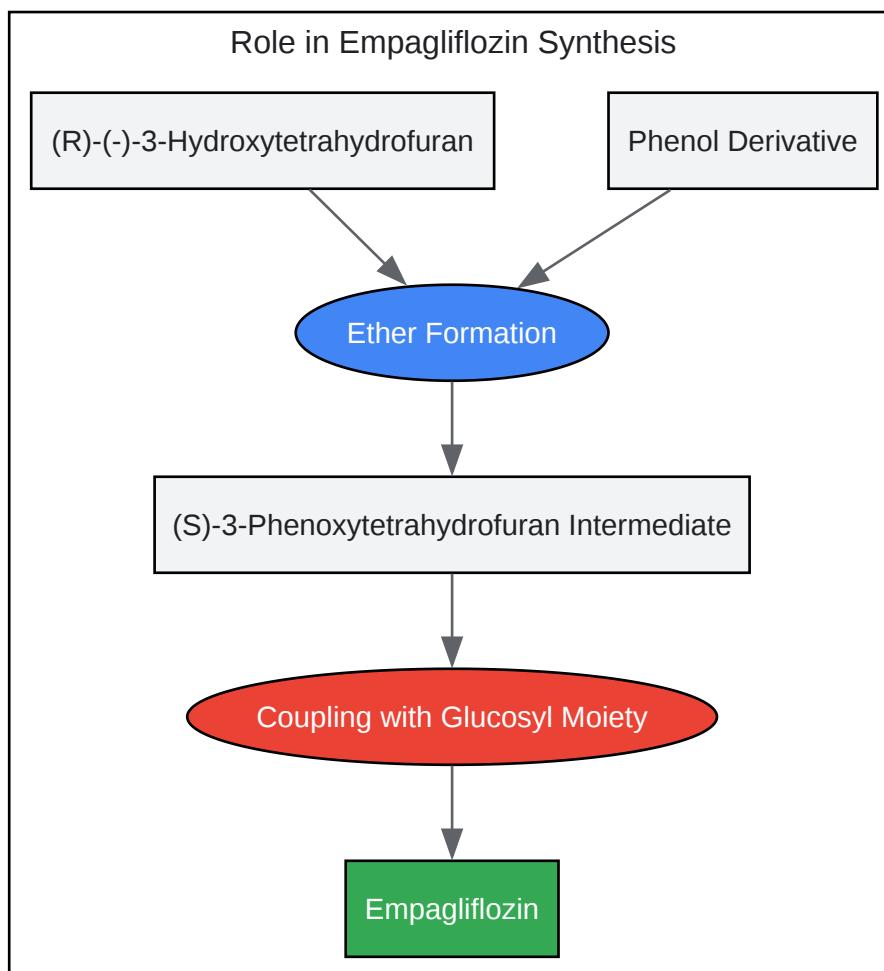
Synthesis from **(R)-4-Chloro-1,3-butanediol**

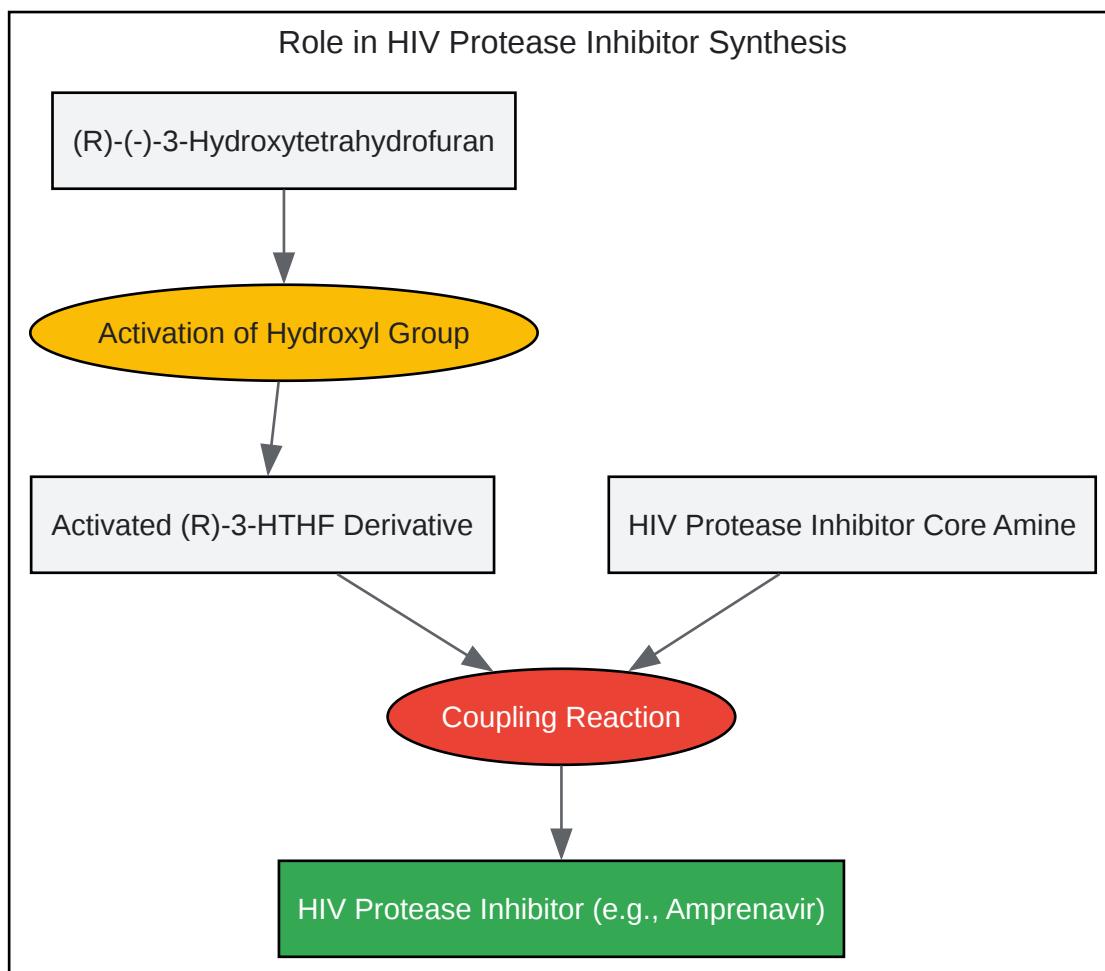
An alternative route involves the intramolecular cyclization of **(R)-4-Chloro-1,3-butanediol**.

Experimental Protocol:

- **(R)-4-Chloro-1,3-butanediol** (1 equivalent) is dissolved in 0.5 N hydrochloric acid.[1][5]
- The solution is heated under reflux for 2 hours.[1][5]
- After cooling to room temperature, the reaction mixture is neutralized with a 50% aqueous solution of sodium hydroxide.[1][5]
- The neutralized solution is filtered to remove any precipitated salts.[1][5]
- The filtrate is concentrated, and the residue is purified by distillation under reduced pressure to afford **(R)-(-)-3-Hydroxytetrahydrofuran**.[5]

[Click to download full resolution via product page](#)


Figure 2. Workflow for the synthesis of **(R)-(-)-3-Hydroxytetrahydrofuran** from **(R)-4-Chloro-1,3-butanediol**.


Applications in Drug Development

The defined stereochemistry of **(R)-(-)-3-Hydroxytetrahydrofuran** makes it a valuable chiral synthon for the construction of complex molecular architectures found in pharmaceuticals.

Role in the Synthesis of Empagliflozin

(R)-(-)-3-Hydroxytetrahydrofuran is a key starting material for the synthesis of the side chain of Empagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. The synthesis involves the reaction of **(R)-(-)-3-hydroxytetrahydrofuran** with a protected phenol derivative to form a key ether linkage.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-3-Hydroxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Hydroxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]
- 3. (R)-(-)-3-Hydroxytetrahydrofuran(86087-24-3) 1H NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. 3-Hydroxytetrahydrofuran(453-20-3) IR Spectrum [m.chemicalbook.com]
- 8. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. Improved Synthetic Process of Empagliflozin [cjph.com.cn]
- 10. US20200331946A1 - Processes for the preparation of sglt-2 inhibitors, intermediates thereof - Google Patents [patents.google.com]
- 11. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Stereochemistry of (R)-(-)-3-Hydroxytetrahydrofuran]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049341#stereochemistry-of-r-3-hydroxytetrahydrofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com